molecular formula C8H10ClNS B2565635 2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine CAS No. 58095-48-0

2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine

Cat. No.: B2565635
CAS No.: 58095-48-0
M. Wt: 187.69
InChI Key: ZBRYZWSSXVHDNF-UHFFFAOYSA-N
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Description

2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine is a chemical compound with the molecular formula C8H10ClNS . It’s a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2 . This code represents the compound’s molecular structure.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 187.69 . It’s a liquid at room temperature .

Scientific Research Applications

Organic Synthesis and Structural Properties

  • Synthesis and Spectroscopic Properties : The study of substituted thiazolidinones, derived from the reaction of chloral with substituted anilines, demonstrates the compound's relevance in synthesizing biologically active molecules. These compounds are crucial for understanding the interaction between chloral and amines, providing a basis for synthesizing novel organic compounds with potential applications in drug discovery and development (Issac & Tierney, 1996).

Pharmacological Potential

  • Dopamine D2 Receptor Ligands : Research on dopamine D2 receptor ligands highlights the significance of compounds with aromatic and heteroaromatic moieties, similar to "2-Chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine", in developing treatments for neuropsychiatric disorders. These compounds' structural features are key to their pharmacological activity, underscoring their potential in therapeutic applications (Jůza et al., 2022).

Environmental and Material Science

  • Degradation of Hazardous Compounds : Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, including aromatic and aliphatic amines. This research is relevant for environmental cleanup and water treatment, indicating the broader applications of compounds similar to "this compound" in reducing environmental pollutants (Bhat & Gogate, 2021).

Advanced Functional Materials

  • Metal-Organic Frameworks : Amine-functionalized metal–organic frameworks (MOFs) demonstrate the importance of nitrogen-containing compounds in creating materials with high CO2 sorption capacity. This application is crucial for addressing climate change through carbon capture technologies, suggesting potential research directions for "this compound" in material science (Lin, Kong, & Chen, 2016).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

2-chloro-4,5,6,7-tetrahydro-1-benzothiophen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4,6H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRYZWSSXVHDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A sample of 11.4 grams 4,5,6,7-tetrahydrobenzo[b]-thiophen-4-amine hydrochloride is stirred in 150 ml. of chloroform at about 10° C., and 6.1 ml. of sulfuryl chloride is added dropwise. The mixture is stirred for 3.5 hours at room temperature, and then about 20 ml. of 50% sodium hydroxide solution is added gradually to dissolve the suspended solid. The mixture is then poured into water and extracted with chloroform twice. The extracts are dried, evaporated to dryness, and the residue is distilled to give 7.4 grams of 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine, boiling point 94° C. to 98° C./0.5 Torr.
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